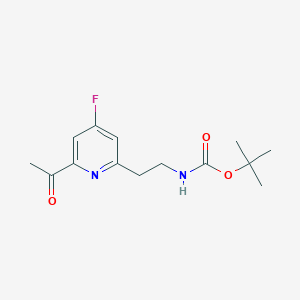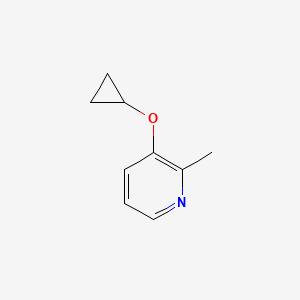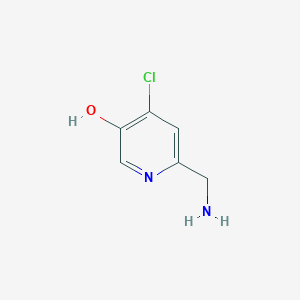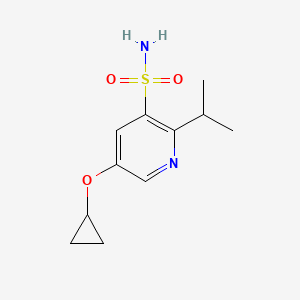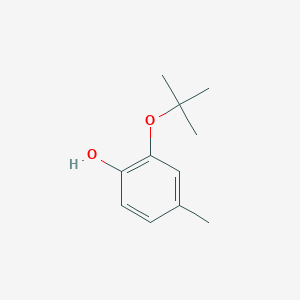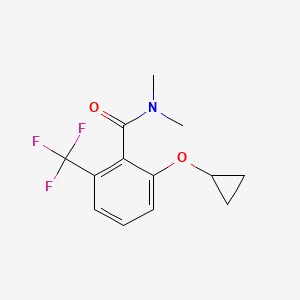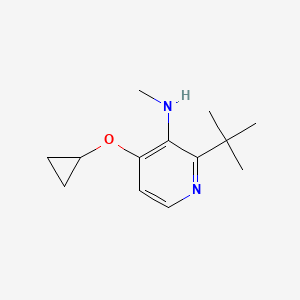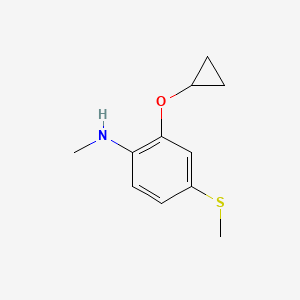
2-Cyclopropoxy-N-methyl-4-(methylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a methylsulfanyl group attached to an aniline core. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline typically involves the following steps:
Formation of the Aniline Core: The aniline core can be synthesized through the reduction of nitrobenzene derivatives using reducing agents such as iron powder and hydrochloric acid.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions using methylthiol or related reagents.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the aniline core to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyclopropyl halides, methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for biological assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-4-(methylsulfanyl)aniline: Similar structure but lacks the N-methyl group.
2-Cyclopropoxy-N-methyl-4-(methylthio)aniline: Similar structure with a different sulfur-containing group.
Uniqueness
2-Cyclopropoxy-N-methyl-4-(methylsulfanyl)aniline is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-cyclopropyloxy-N-methyl-4-methylsulfanylaniline |
InChI |
InChI=1S/C11H15NOS/c1-12-10-6-5-9(14-2)7-11(10)13-8-3-4-8/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
CZAANNWPHLNHQS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




